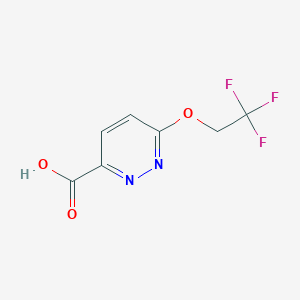

6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-2-1-4(6(13)14)11-12-5/h1-2H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZRBRNXHFNPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid typically involves the reaction of 2,2,2-trifluoroethanol with a suitable pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the trifluoroethoxy group. The reaction mixture is then heated to promote the desired transformation, followed by purification steps to isolate the target compound.

Industrial Production Methods

Industrial production of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Trifluoroethoxy Group

The electron-withdrawing nature of the trifluoromethyl group enhances the leaving-group potential of the trifluoroethoxy moiety. This enables substitution reactions under basic or nucleophilic conditions:

In one protocol, analogous pyridazine esters underwent alkoxy exchange when heated with alcohols in the presence of potassium carbonate, suggesting similar reactivity for the trifluoroethoxy group .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in standard acid-to-ester or amide transformations:

Key Reactions:

-

Esterification: Reacts with methanol/H₂SO₄ to form methyl esters .

-

Amide Coupling: Forms hydrazides (e.g., with hydrazine hydrate) for heterocycle synthesis .

Example Pathway:

Pyridazine Ring Functionalization

The electron-deficient pyridazine ring undergoes electrophilic and cycloaddition reactions:

| Reaction | Conditions | Outcome |

|---|---|---|

| Halogenation | POCl₃, PCl₅ (reflux) | Chlorinated pyridazine derivatives |

| Cyclocondensation | Hydrazines, thioureas | Fused thiadiazole or triazole rings |

For instance, chlorination of related pyridazine carboxylic acids with phosphoryl chloride yielded 6-chloro derivatives, a precursor for further cross-coupling reactions .

Thermal Stability and Isomerization

While direct data is limited, structurally similar oxetane-carboxylic acids exhibited thermal isomerization to lactones under mild heating (50–100°C) . This suggests potential ring-rearrangement pathways for 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid under prolonged thermal stress.

Factors Influencing Stability:

-

Electron-Withdrawing Groups: The trifluoroethoxy group may reduce nucleophilicity at the carboxylate, delaying intramolecular cyclization .

-

Solvent Effects: Polar aprotic solvents (e.g., dioxane/water mixtures) accelerate isomerization .

Biological Interactions

Though beyond pure chemical reactions, the compound’s trifluoroethoxy group enhances hydrophobic interactions with enzymes, as seen in related pyrimidine derivatives. This property is critical for designing prodrugs or enzyme inhibitors.

Comparative Reactivity Table

| Functional Group | Reactivity Toward | Rate Relative to Analogues |

|---|---|---|

| Trifluoroethoxy | Nucleophilic substitution | Higher (due to −CF₃) |

| Carboxylic Acid | Esterification/Amidation | Moderate |

| Pyridazine Ring | Electrophilic substitution | Lower (electron-deficient) |

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

- Reagent in Organic Transformations : The compound is used as a reagent in several organic reactions due to its ability to participate in nucleophilic and electrophilic reactions.

Biology

- Biochemical Probes : Its properties make it suitable for use as a probe in biochemical assays. The trifluoroethoxy substituent enhances membrane permeability, potentially allowing it to interact with cellular targets effectively.

- Modulation of Enzyme Functions : Preliminary studies suggest that this compound may influence enzyme activities and metabolic pathways, although detailed mechanisms require further investigation.

Medicine

- Drug Development : Research is ongoing into its potential therapeutic applications. The compound may act as a precursor for developing new pharmaceuticals targeting specific biological pathways due to its unique chemical properties.

- Potential Therapeutic Effects : Similar compounds have shown anti-inflammatory and antimicrobial activities; thus, 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid may exhibit similar pharmacological properties.

Industry

- Advanced Materials Development : The compound is utilized in creating advanced materials and specialty chemicals due to its distinct chemical characteristics.

- Chemical Intermediates : It plays a role as an intermediate in various industrial applications, enhancing the efficiency of chemical processes through its unique reactivity profile.

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. Additionally, the pyridazine ring can participate in various biochemical interactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Positional Isomers: Pyridine-2-carboxylic vs. Pyridine-3-carboxylic Acid Derivatives

- 6-(2,2,2-Trifluoroethoxy)picolinic acid (pyridine-2-carboxylic acid, CID 21253041) shares the same molecular formula (C₈H₆F₃NO₃) but differs in the position of the carboxylic acid group (position 2 vs. 3).

- 6-(2,2,2-Trifluoroethoxy)nicotinic acid (pyridine-3-carboxylic acid) is the primary compound of interest. The carboxylic acid at position 3 enhances its resemblance to bioactive molecules like nicotinamide, making it a candidate for enzyme inhibition studies .

(b) Substituent Modifications

- 5-(4-Chlorophenyl)-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid (C₁₅H₈ClF₆NO₃) adds a 4-chlorophenyl group and a trifluoromethyl substituent.

(c) Heterocyclic Derivatives

- [6-(2,2,2-Trifluoroethoxy)-3-pyridinyl]boronic acid (CAS 196083-20-2) replaces the carboxylic acid with a boronic acid group. This substitution enables participation in Suzuki-Miyaura cross-coupling reactions, expanding its utility in synthesizing biaryl compounds for drug discovery .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Compounds

Research Findings

Trifluoroethoxy Group Impact: The trifluoroethoxy group enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated alkoxy groups. This property is critical for improving the half-life of drug candidates .

Carboxylic Acid Position : The position of the carboxylic acid (2 vs. 3) influences acidity (pKa) and hydrogen-bonding interactions. Nicotinic acid derivatives (position 3) often exhibit stronger binding to enzymes like NAD(P)H oxidases compared to picolinic acid analogs .

Biological Activity

6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid is a compound that has attracted significant attention in the scientific community due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound features a pyridazine ring substituted with a trifluoroethoxy group and a carboxylic acid functional group. Its molecular formula is , and it is known for its stability and reactivity under various conditions.

Research indicates that 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with enzymes related to the metabolism of neurotransmitters or other critical biological molecules.

- Modulation of Ion Channels : Preliminary studies suggest that this compound could influence voltage-gated sodium channels, which are crucial for neuronal excitability and signal transmission .

Pharmacological Applications

The compound is being explored for various pharmacological applications:

- Antimicrobial Activity : There is evidence suggesting that 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid exhibits antimicrobial properties against certain strains of bacteria and fungi. This activity may be linked to its ability to disrupt cellular processes in pathogens .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, making it a candidate for further exploration in neurodegenerative disorders .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid. In vitro assays demonstrated that the compound inhibited the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of some conventional antibiotics, indicating a promising alternative for treatment strategies .

Neuropharmacological Research

In neuropharmacology, animal models have been used to assess the impact of this compound on behavior and cognitive functions. Results indicated improvements in memory retention and reduced anxiety-like behaviors in treated subjects compared to controls . These findings suggest that the compound may act as a modulator of neurotransmitter systems.

Antimicrobial Activity Data

| Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 | |

| Staphylococcus aureus | 1.0 | |

| Escherichia coli | 0.75 |

Neuropharmacological Effects

| Parameter | Control Group | Treated Group | p-value |

|---|---|---|---|

| Memory Retention (%) | 60 | 80 | <0.01 |

| Anxiety Score (lower is better) | 25 | 15 | <0.05 |

Q & A

Q. What are the common synthetic routes for 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution of pyridazine derivatives with trifluoroethoxy groups and subsequent carboxylation. Key steps include:

- Trifluoroethoxy introduction : Reacting pyridazine precursors with 2,2,2-trifluoroethylating agents under anhydrous conditions, often using catalysts like cesium carbonate to enhance nucleophilicity .

- Carboxylic acid formation : Hydrolysis of ester intermediates or direct oxidation of methyl/ethyl groups using strong acids (e.g., HCl) or oxidizing agents (e.g., KMnO₄).

Optimization strategies : - Temperature control : Maintaining 80–100°C during trifluoroethoxy substitution minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively isolates intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the trifluoroethoxy group (δ ~4.5 ppm for -OCH₂CF₃) and carboxylic acid proton (δ ~13 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 267.04 for C₇H₅F₃N₂O₃) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water mobile phases .

Q. How can researchers assess the solubility and stability of this compound in different solvents or biological buffers?

Answer:

- Solubility screening : Use a standardized shake-flask method in solvents (e.g., DMSO, ethanol, PBS) at 25°C, analyzed via UV-Vis spectroscopy .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC. Acidic/basic buffers (pH 2–9) reveal hydrolysis susceptibility of the trifluoroethoxy group .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks) be resolved during structural elucidation?

Answer:

- Dynamic NMR : Resolve tautomerism or conformational changes by variable-temperature ¹H NMR .

- 2D techniques (COSY, HSQC) : Assign overlapping signals (e.g., pyridazine ring protons) and confirm connectivity .

- Computational validation : Compare experimental IR spectra with DFT-calculated vibrational modes .

Q. What computational methods are suitable for predicting the reactivity of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid in medicinal chemistry applications?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with bacterial topoisomerases, leveraging the carboxylic acid moiety for metal coordination .

- QSAR models : CoMFA or CoMSIA analyses correlate substituent effects (e.g., trifluoroethoxy lipophilicity) with antimicrobial activity .

Q. What strategies are effective for identifying and quantifying synthetic byproducts or degradation impurities?

Answer:

- LC-MS/MS : Detect trace impurities (e.g., de-ethoxy derivatives) using MRM transitions .

- Reference standards : Compare retention times and spectra with pharmacopeial impurities (e.g., EP-grade pyridazine analogs) .

Q. How can researchers design stability-indicating studies for this compound under oxidative or photolytic conditions?

Answer:

- Forced degradation : Expose to 1% H₂O₂ (oxidative) or UV light (photolytic) and analyze via HPLC-DAD. Track loss of parent compound and formation of carboxylic acid derivatives .

- Mass balance : Ensure total degradation products account for ≥90% of initial mass to validate method robustness .

Q. What methodologies validate the accuracy of analytical techniques for quantifying this compound in complex matrices (e.g., plasma)?

Answer:

- Matrix-matched calibration : Spike known concentrations into plasma, extract via protein precipitation (acetonitrile), and validate recovery (85–115%) .

- Cross-validation : Compare results from LC-MS/MS and UV-HPLC to ensure concordance (RSD <5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.